Cas no 478-36-4 (Eleutherin)

Eleutherin 化学的及び物理的性質
名前と識別子
-
- (1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
- 1H-naphtho[2,3-c]pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, (1R,3S)-
- Eleutherin
- (+)-Eleutherin
- 9J86WO1VYK
- (+/-)-Eleutherin
- Eleutherin, (+/-)-
- (1R,3S)-9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo(g)isochromene-5,10-dione
- 5-18-03-00554 (Beilstein Handbook Reference)
- CHEBI:4774
- 1H-Naphtho(2,3-c)pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, (1R-cis)-
- 1H-Naphtho(2,3-C)pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, cis-(+/-)-
- ELEUTHERIN, (+)-
- 3,4-Dihydro-1-beta,3-beta-dimethyl-9-methoxy-1H-naphtho(2,3-c)pyran-5,10-dione
- 1H-NAPHTHO(2,3-c)PYRAN-5,10-DIONE, 3,4-DIHYDRO-1-beta,3-beta-DIMETHYL-9-METHOXY-
- DTXSID40197281
- 1H-Naphtho(2,3-C)pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, (1R,3S)-rel-
- Q27106475
- 64869-73-4
- UNII-7FTP57M80A
- (1R,3S)-3,4-DIHYDRO-9-METHOXY-1,3-DIMETHYL-1H-NAPHTHO(2,3-C)PYRAN-5,10-DIONE
- 7FTP57M80A
- CHEMBL594153
- 478-36-4
- AC-34300
- 1H-NAPHTHO(2,3-C)PYRAN-5,10-DIONE, 3,4-DIHYDRO-9-METHOXY-1,3-DIMETHYL-, (1R,3S)-
- 1H-NAPHTHO(2,3-C)PYRAN-5,10-DIONE, 3,4-DIHYDRO-9-METHOXY-1.BETA.,3.BETA.-DIMETHYL-
- AKOS040760849
- 1H-Naphtho(2,3-C)pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, cis-
- BRN 0087122
- (1R,3S)-9-METHOXY-1,3-DIMETHYL-1H,3H,4H,5H,10H-NAPHTHO[2,3-C]PYRAN-5,10-DIONE
- UNII-9J86WO1VYK
- (-)-Isoeleutherin
- CS-0141601
- HY-N8248
-
- インチ: 1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m0/s1
- InChIKey: IAJIIJBMBCZPSW-DTWKUNHWSA-N
- SMILES: O1[C@]([H])(C([H])([H])[H])C2C(C3C(=C([H])C([H])=C([H])C=3C(C=2C([H])([H])[C@]1([H])C([H])([H])[H])=O)OC([H])([H])[H])=O
- BRN: 0087122
計算された属性
- 精确分子量: 272.10488
- 同位素质量: 272.10485899 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 1
- 複雑さ: 479
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 272.29
- トポロジー分子極性表面積: 52.6
- XLogP3: 2
じっけんとくせい
- PSA: 52.6
Eleutherin Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A316484-10mg |
(1R,3S)-9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
478-36-4 | 98% | 10mg |
$288.0 | 2025-03-05 | |
Ambeed | A316484-5mg |
(1R,3S)-9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
478-36-4 | 98% | 5mg |
$192.0 | 2025-03-05 | |
TargetMol Chemicals | TN2464-20 mg |
Eleutherin |
478-36-4 | 98% | 20mg |
¥ 3,800 | 2023-07-11 | |
TargetMol Chemicals | TN2464-1 ml * 10 mm |
Eleutherin |
478-36-4 | 1 ml * 10 mm |
¥ 1790 | 2024-07-20 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2860-20mg |
Eleutherin |
478-36-4 | ≥98% | 20mg |
¥2800元 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2464-1 mg |
Eleutherin |
478-36-4 | 1mg |
¥3355.00 | 2022-04-26 | ||
TargetMol Chemicals | TN2464-1 mL * 10 mM (in DMSO) |
Eleutherin |
478-36-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1790 | 2023-09-15 | |
TargetMol Chemicals | TN2464-20mg |
Eleutherin |
478-36-4 | 20mg |
¥ 3800 | 2024-07-20 | ||
Aaron | AR01QAOL-20mg |
1H-Naphtho[2,3-c]pyran-5,10-dione, 3,4-dihydro-9-methoxy-1,3-dimethyl-, (1R,3S)- |
478-36-4 | 98% | 20mg |
$380.00 | 2025-02-13 | |
Ambeed | A316484-1mg |
(1R,3S)-9-Methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
478-36-4 | 98% | 1mg |
$86.0 | 2025-03-05 |
Eleutherin 関連文献
-
1. An efficient method for the one-pot construction of the 1H-naphtho[2,3-c]pyran-5,10-dione systemKazuhiro Kobayashi,Masaharu Uchida,Tomokazu Uneda,Keiichi Yoneda,Miyuki Tanmatsu,Osamu Morikawa,Hisatoshi Konishi J. Chem. Soc. Perkin Trans. 1 2001 2977
-
Margaret A. Brimble,Michael R. Nairn,Letecia J. Duncalf Nat. Prod. Rep. 1999 16 267
-
Leonie M. Tewierik,Christian Dimitriadis,Christopher D. Donner,Melvyn Gill,Brendan Willems Org. Biomol. Chem. 2006 4 3311
-
4. Synthesis of (±)-eleutherin, (±)-isoeleutherin, and their demethoxy analogues. A novel synthetic approachYoshinori Naruta,Hidemitsu Uno,Kazuhiro Maruyama J. Chem. Soc. Chem. Commun. 1981 1277
-
5. Pyranonaphthoquinone antibiotics. Part 2. Syntheses of (±)-nanaomycin A and (±)-eleutherinsTadashi Kometani,Yoshio Takeuchi,Eiichi Yoshii J. Chem. Soc. Perkin Trans. 1 1981 1197
-
Linda B. Nielsen,Dieter Wege Org. Biomol. Chem. 2006 4 868
-
D. W. Cameron,D. G. I. Kingston,N. Sheppard,Lord Todd J. Chem. Soc. 1964 98
-
Rodney A. Fernandes,Arun B. Ingle,Vijay P. Chavan Org. Biomol. Chem. 2012 10 4462
-
Briar J. Naysmith,Paul A. Hume,Jonathan Sperry,Margaret A. Brimble Nat. Prod. Rep. 2017 34 25
-
Linda B. Nielsen,Dieter Wege Org. Biomol. Chem. 2006 4 868
Eleutherinに関する追加情報
Recent Advances in the Study of Eleutherin (478-36-4): A Promising Natural Product in Chemical Biology and Medicine
Eleutherin (CAS: 478-36-4), a naturally occurring naphthoquinone derivative, has garnered significant attention in recent years due to its diverse pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on Eleutherin, focusing on its chemical properties, biological activities, and emerging roles in drug discovery and development. Recent studies have highlighted its unique mechanism of action, particularly in modulating oxidative stress and inflammatory pathways, making it a promising candidate for further investigation in various disease models.
One of the most notable advancements in Eleutherin research is its demonstrated efficacy in cancer therapy. A 2023 study published in the Journal of Natural Products revealed that Eleutherin exhibits potent antiproliferative effects against several cancer cell lines, including breast, lung, and colon cancers. The compound's ability to induce apoptosis through the activation of caspase-3 and PARP cleavage pathways was particularly noteworthy. Furthermore, Eleutherin showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window. These findings underscore its potential as a lead compound for developing novel anticancer agents.
In addition to its anticancer properties, Eleutherin has shown remarkable anti-inflammatory and antioxidant activities. Research published in Bioorganic Chemistry (2024) demonstrated that Eleutherin effectively scavenges reactive oxygen species (ROS) and inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells. The compound's ability to modulate the NF-κB signaling pathway appears to be central to these effects. These properties position Eleutherin as a potential therapeutic agent for inflammatory diseases, including rheumatoid arthritis and neurodegenerative disorders where oxidative stress plays a critical role in disease progression.
The structural modification of Eleutherin (478-36-4) has become an active area of research aimed at improving its pharmacological profile. Recent synthetic efforts have focused on creating analogs with enhanced bioavailability and target specificity. A 2024 study in the European Journal of Medicinal Chemistry reported the development of several Eleutherin derivatives with improved solubility and metabolic stability. These modifications have led to compounds with significantly higher in vivo efficacy in animal models of inflammation and cancer, opening new avenues for structure-activity relationship studies and drug optimization.
Despite these promising developments, challenges remain in translating Eleutherin research into clinical applications. Pharmacokinetic studies indicate that the compound has relatively low oral bioavailability, necessitating further formulation development. Additionally, comprehensive toxicological evaluations are needed to fully assess its safety profile. However, the growing body of evidence supporting Eleutherin's multifaceted biological activities continues to drive interest in this natural product, with several research groups now exploring its potential in combination therapies and targeted drug delivery systems.
Looking forward, the integration of modern drug discovery technologies with traditional knowledge about Eleutherin presents exciting opportunities. Computational approaches, including molecular docking and AI-assisted drug design, are being employed to better understand Eleutherin's interactions with biological targets. Furthermore, advances in biosynthesis and metabolic engineering may enable more efficient production of this valuable compound. As research progresses, Eleutherin (478-36-4) stands poised to make significant contributions to the fields of chemical biology and medicine, potentially yielding novel therapeutics for some of today's most challenging diseases.
478-36-4 (Eleutherin) Related Products
- 52934-83-5(Nanaomycin A)
- 24502-79-2(β,β-Dimethylacrylshikonin)
- 24502-78-1(Acetylshikonin)
- 54984-93-9(1,4-naphthalenedione, 2-[1-(acetyloxy)-4-methyl-3-pentenyl]-5,8-dihydroxy-)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1153970-76-3(2-(butane-2-sulfonyl)acetonitrile)
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)
- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)
- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)




